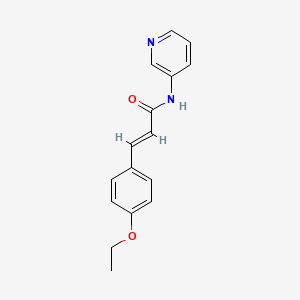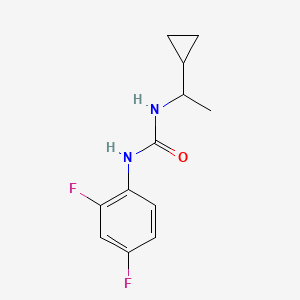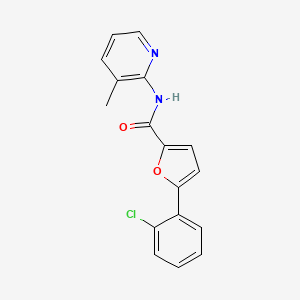
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of isoquinoline and oxazole, which are two important heterocyclic compounds that have been extensively studied for their biological activities.
作用機序
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone involves the inhibition of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins that promote inflammation and pain. Additionally, this compound has been reported to modulate the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes such as neurotransmission and muscle contraction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone are diverse and depend on the specific application. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. It has also been reported to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Furthermore, this compound has been studied for its potential to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone in lab experiments include its potent biological activities and its relatively simple synthesis method. This compound can be synthesized in moderate to high yields using commercially available starting materials and standard laboratory equipment. However, there are also some limitations to using this compound in lab experiments. For example, its solubility in water is limited, which may make it difficult to administer in certain experimental settings. Additionally, the potential toxicity and side effects of this compound must be carefully evaluated before using it in animal or human studies.
将来の方向性
There are several future directions for the research and development of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone. One potential direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an antibacterial or antifungal agent. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal and human studies, and to optimize its synthesis method to improve its yield and purity.
合成法
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone involves the condensation reaction between 2-amino-3,4-dihydroisoquinoline and 3,5-dimethyl-4-isocyanato-1,2-oxazole in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amino group of the isoquinoline to form the desired product. The synthesis of this compound has been reported in several research articles, and various modifications have been made to improve the yield and purity of the product.
科学的研究の応用
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. This compound has been reported to exhibit potent antitumor, anti-inflammatory, and analgesic activities. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been investigated for its antibacterial and antifungal properties.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-15(12(2)20-17-11)9-16(19)18-8-7-13-5-3-4-6-14(13)10-18/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWBPIMIKDJZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[[2-(cyclopropylamino)-2-oxoethyl]-methylcarbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7461887.png)
![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)


![Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone](/img/structure/B7461904.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-(4-phenylmethoxyphenoxy)ethanone](/img/structure/B7461909.png)


![1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione](/img/structure/B7461938.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7461953.png)
![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)
![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)